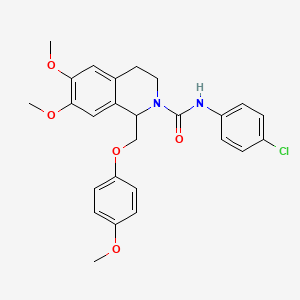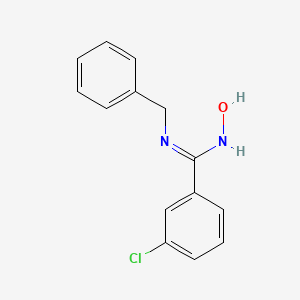
4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide involves multi-step chemical reactions, including acylation, deprotection, and salt formation processes. A notable example is the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, demonstrating a scalable and facile process. The optimized reaction conditions have been established to yield the product with high purity, indicating the potential for efficient synthesis of related compounds (Wei et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often involves computational methods such as density functional theory (DFT) calculations and X-ray diffraction studies. For instance, the structure of nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid was confirmed through various spectroscopic techniques and compared with DFT calculation values (Ban et al., 2023).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, involving interactions with various receptors and exhibiting inhibitory activities. For example, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation, highlighting their potential pharmaceutical applications (Londregan et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data on this compound are not provided, similar compounds' synthesis and structural analysis suggest a framework for predicting these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, potential for various chemical modifications, and interaction with biological targets, are of significant interest. Studies on related compounds, like the synthesis and activity assay of 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl] Pyrazolo [1,5-α]Pyridine, shed light on the methodology for exploring the chemical properties of such complex molecules (Gu-ca, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, similar to the requested compound, are synthesized using arlyaldehydes, ammonium formate, and acetoacetanilide. These compounds are converted into tetrahydro pyrazolo[4,3-c]pyridine-3-ols and tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-ols by condensing with hydrazine hydrate and phenylhydrazine (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Biological Activities and Applications
- Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to the requested compound, have been shown to inhibit in vivo angiogenesis in a chick chorioallantoic membrane (CAM) model and exhibit DNA cleavage abilities (Kambappa et al., 2017).
- N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, chemically related to the requested compound, have been identified as small molecule inhibitors of PCSK9 mRNA translation, displaying improved potency and ADME properties (Londregan et al., 2018).
- Piperidine analogues, including structures similar to the requested compound, have shown potential in blocking the formation of blood vessels in vivo and have implications in anticancer therapy due to their anti-angiogenic and cytotoxic effects (Park et al., 2008).
Chemical Synthesis and Processing
- A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a structural component with the requested compound, has been established, indicating the potential for large-scale production and application in central nervous system disorders (Wei et al., 2016).
Molecular Interactions and Potential Therapeutic Use
- Compounds with piperidine and pyridine structures, similar to the requested compound, have been studied for their interactions with biological receptors, suggesting potential therapeutic applications (Shim et al., 2002).
Propiedades
IUPAC Name |
4-pyridin-4-yloxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-25-17-12-14(13-18(26-2)19(17)27-3)22-20(24)23-10-6-16(7-11-23)28-15-4-8-21-9-5-15/h4-5,8-9,12-13,16H,6-7,10-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQCFVLTCXWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)


![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)




![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)